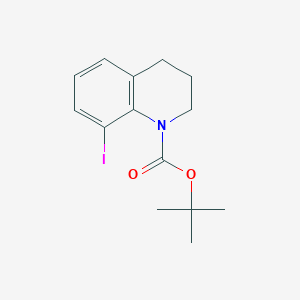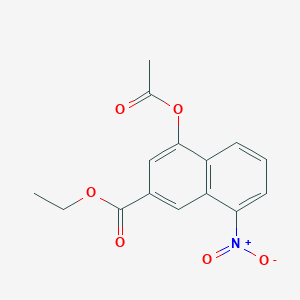
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tetrahydrothiopyran ring, which is a six-membered ring containing sulfur The ethyl ester group attached to the carboxylate moiety adds to its chemical complexity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Tetrahydrothiopyran Ring: The tetrahydrothiopyran ring can be synthesized through the cyclization of 1,4-dithiols with dihalides.
Coupling of the Rings: The thiazole and tetrahydrothiopyran rings are then coupled through a series of reactions involving nucleophilic substitution and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydrothiopyran ring may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar in structure but contains an oxygen atom instead of sulfur in the ring.
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar ester group but with a different ring structure.
Uniqueness
Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxylate is unique due to the presence of both sulfur-containing rings, which can impart distinct chemical and biological properties. The combination of the thiazole and tetrahydrothiopyran rings makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO2S2 |
|---|---|
Peso molecular |
257.4 g/mol |
Nombre IUPAC |
ethyl 2-(thian-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H15NO2S2/c1-2-14-11(13)9-7-16-10(12-9)8-3-5-15-6-4-8/h7-8H,2-6H2,1H3 |
Clave InChI |
JTAHRPDOCJGGDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)


![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)



![2-Carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13933771.png)
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)




